1,2-Dihydrospiro[benzo[c]azepine-4,4'-piperidin]-3(5H)-one
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Overview
Description
1,2-Dihydrospiro[benzo[c]azepine-4,4’-piperidin]-3(5H)-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a benzo[c]azepine ring fused with a piperidine ring, forming a spiro junction. The compound’s structure imparts significant chemical stability and potential biological activity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrospiro[benzo[c]azepine-4,4’-piperidin]-3(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing both benzo[c]azepine and piperidine moieties can be cyclized using a suitable catalyst and solvent system. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Dihydrospiro[benzo[c]azepine-4,4’-piperidin]-3(5H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial synthesis often employs advanced techniques such as automated reactors and real-time monitoring systems to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrospiro[benzo[c]azepine-4,4’-piperidin]-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical properties and reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2-Dihydrospiro[benzo[c]azepine-4,4’-piperidin]-3(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydrospiro[benzo[c]azepine-4,4’-piperidin]-3(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydrospiro[benzo[c]azepine-4,4’-piperidin]-3(5H)-one derivatives: These compounds share the core spirocyclic structure but differ in the substituents attached to the rings.
Spirocyclic piperidines: Compounds with similar spiro junctions but different ring systems.
Benzo[c]azepine analogs: Compounds with the benzo[c]azepine ring but lacking the spiro junction.
Uniqueness
1,2-Dihydrospiro[benzo[c]azepine-4,4’-piperidin]-3(5H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
spiro[2,5-dihydro-1H-2-benzazepine-4,4'-piperidine]-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-14(5-7-15-8-6-14)9-11-3-1-2-4-12(11)10-16-13/h1-4,15H,5-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZLUMHZBQEKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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